

Spectroscopic Analysis of Pyruvonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pyruvonitrile*

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Introduction

Pyruvonitrile (CH_3COCN), also known as acetyl cyanide, is a simple organic molecule containing key functional groups that provide a valuable case study for spectroscopic analysis. This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **pyruvonitrile**. The presented data and experimental protocols are essential for the structural elucidation and characterization of this and similar molecules in research and development settings.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **pyruvonitrile**. This information is crucial for the identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy

The proton NMR spectrum of **pyruvonitrile** is characterized by a single peak, corresponding to the three equivalent protons of the methyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~2.1 - 2.4	Singlet	3H	CH ₃	CCl ₄

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of **pyruvonitrile** displays three distinct signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ) ppm	Assignment
~190 - 200	C=O (Ketone)
~115 - 125	C \equiv N (Nitrile)
~20 - 30	CH ₃ (Methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **pyruvonitrile** shows characteristic absorption bands for its ketone and nitrile functionalities.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900 - 3000	Medium	C-H Stretch (methyl)
~2200 - 2300	Strong	C \equiv N Stretch (nitrile)
~1700 - 1720	Strong	C=O Stretch (ketone)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **pyruvonitrile** is available on the NIST WebBook.[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
69	~40	[M] ⁺ (Molecular Ion)
43	100	[CH ₃ CO] ⁺ (Base Peak)
26	~10	[CN] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation

- A solution of **pyruvitrile** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or in this case, carbon tetrachloride, CCl₄).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition

- ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR: The spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

- A drop of neat (undiluted) liquid **pyruvonitrile** is placed on the surface of a salt plate (e.g., NaCl or KBr).
- A second salt plate is placed on top to create a thin liquid film between the plates.

Data Acquisition

- A background spectrum of the empty spectrometer is recorded.
- The salt plates containing the sample are placed in the spectrometer's sample holder.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction

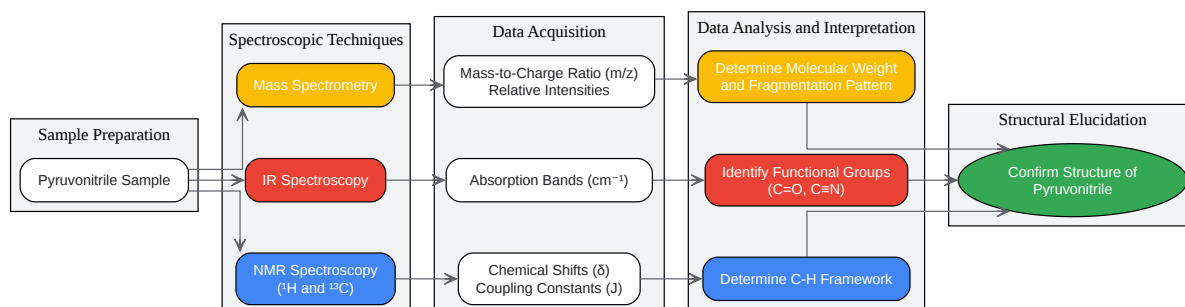
- A small amount of **pyruvonitrile** is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
- The sample is vaporized by heating in a vacuum.

Ionization and Analysis

- The gaseous **pyruvonitrile** molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **pyruvonitrile**.



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Caption: Workflow for the spectroscopic analysis of **pyruvonitrile**.

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References

- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl cyanide [webbook.nist.gov]
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